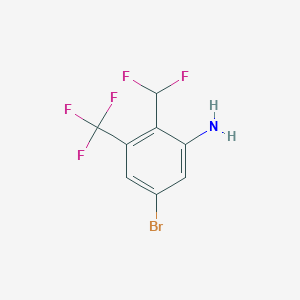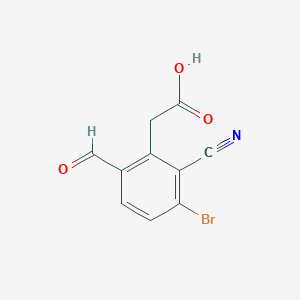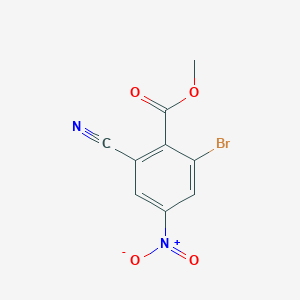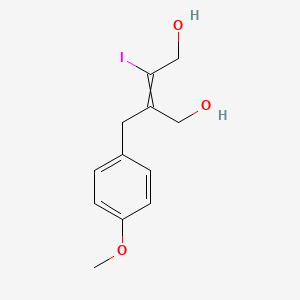
1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate
Vue d'ensemble
Description
1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate is a synthetic organic compound with the molecular formula C20H33NO6 and a molecular weight of 383.48 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a dioxopyrrolidinyl moiety attached to a dodecanedioate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a drug intermediate or a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate involves its interaction with specific molecular targets and pathways. The dioxopyrrolidinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate can be compared with other similar compounds, such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound shares the dioxopyrrolidinyl group but differs in its ester linkage and overall structure.
1-tert-butyl 2,5-dioxopyrrolidin-1-yl icosanedioate: This compound has a longer carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct reactivity and application potential .
Propriétés
IUPAC Name |
1-O-tert-butyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO6/c1-20(2,3)26-18(24)12-10-8-6-4-5-7-9-11-13-19(25)27-21-16(22)14-15-17(21)23/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBVSPHHVKQUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
